3-bromo-1-methyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a sulfonamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonation. One common method involves dissolving 1-methyl-1H-pyrazole in concentrated sulfuric acid and slowly adding bromine at a controlled temperature of 0°C to 5°C. The reaction mixture is then hydrolyzed to remove inorganic salts, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide can modify the sulfonamide group.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding aminopyrazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazole-5-sulfonamide has diverse applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole:
1-methyl-1H-pyrazole-5-sulfonamide: Lacks the bromine atom, which can affect its chemical behavior and reactivity.
3-bromo-1H-pyrazole-5-sulfonamide: Lacks the methyl group, which can influence its steric properties and interactions with other molecules.
Uniqueness
3-bromo-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both a bromine atom and a sulfonamide group enhances its versatility in synthetic applications and potential biological activity.
Properties
CAS No. |
1936662-39-3 |
---|---|
Molecular Formula |
C4H6BrN3O2S |
Molecular Weight |
240.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.